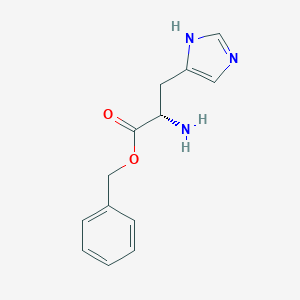

L-Histidine, phenylmethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

L-Histidine, phenylmethyl ester's synthesis, involves esterification processes that attach a phenylmethyl group to the carboxyl end of L-Histidine. This modification can alter the compound's reactivity, making it a versatile building block in peptide synthesis and organic chemistry. In the context of histidine derivatives, research has focused on developing efficient synthesis methods that retain the amino acid's chirality while introducing new functional groups (Grozinger et al., 1993).

Molecular Structure Analysis

The molecular structure of L-Histidine, phenylmethyl ester, like its parent amino acid, features an imidazole ring, which plays a critical role in its chemical behavior. The phenylmethyl ester group affects the molecule's overall polarity and solubility, potentially influencing its interaction with biological molecules. Studies on related histidine compounds have explored how modifications impact the amino acid's structure and properties, shedding light on the structural dynamics of such derivatives (Li & Hong, 2011).

Wissenschaftliche Forschungsanwendungen

Influence of Histidine on Metabolism

Metabolic Effects of Histidine : Histidine supplementation is explored for its potential therapeutic effects in various conditions. It's used for tissue protection in transplantation and cardiac surgery and as a supplement to potentially increase muscle performance. The administration of histidine may affect ammonia levels and several amino acids, including alanine, glutamine, and glutamate, while decreasing levels of glycine and branched-chain amino acids. These changes suggest that histidine supplementation could have implications for patients with liver injury and those looking to enhance muscle carnosine content (Holeček, 2020).

Histidine in Disease and Health

Histidine's Role in Human Health and Disease : Histidine's physiological roles include acting as a proton buffer, metal ion chelator, and scavenger of reactive oxygen species, among others. Fluctuations in histidine levels can impact bodily functions, with deficiencies linked to mental health issues such as Parkinson's disease and schizophrenia. Histidine has also been considered for its potential in treating schizophrenia (Alazawi et al., 2022).

Histidine and Kidney Diseases

Carnosine and Kidney Diseases : Carnosine, a dipeptide of beta-alanyl-L-histidine, shows promise in treating and preventing various kidney diseases due to its anti-inflammatory, anti-fibrotic, and antioxidant properties. Research suggests carnosine's potential in chronic kidney disease treatment and prevention, highlighting the need for further investigation into its therapeutic applications (Kiliś-Pstrusińska, 2020).

Histidine's Impact on Gastric Health

Histidine Decarboxylase and Gastric Health : Histidine decarboxylase inhibitors show potential in preventing gastric lesions, with studies indicating their effectiveness against ulcers induced by various factors. This highlights a novel approach to developing safe and effective anti-ulcer drugs, underscoring histidine's regulatory role in gastric acid production (Parmar et al., 1984).

Safety And Hazards

Zukünftige Richtungen

L-Histidine, one of the most prominent positively charged amino acids, has shown a lot of potential as a future molecular device . It has been acknowledged for its applications in designing future switching devices and logic gates . Further studies are needed to elucidate the effects of HIS supplementation on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise .

Eigenschaften

IUPAC Name |

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,15,16)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIQMEOYYYWDKF-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Histidine, phenylmethyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)

![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)

![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)